molecular formula C13H9BrN2O5 B15089988 Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)benzoate

Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)benzoate

Cat. No.: B15089988
M. Wt: 353.12 g/mol
InChI Key: OXGNGRNPIYPJLQ-UHFFFAOYSA-N
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Description

Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)benzoate is a heterocyclic organic compound featuring a pyridinone core substituted with bromo and nitro groups at positions 5 and 3, respectively, and linked to a methyl benzoate moiety via an oxygen atom.

Properties

Molecular Formula

C13H9BrN2O5

Molecular Weight

353.12 g/mol

IUPAC Name

methyl 4-(5-bromo-3-nitro-2-oxopyridin-1-yl)benzoate

InChI

InChI=1S/C13H9BrN2O5/c1-21-13(18)8-2-4-10(5-3-8)15-7-9(14)6-11(12(15)17)16(19)20/h2-7H,1H3

InChI Key

OXGNGRNPIYPJLQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=C(C=C(C2=O)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by bromination and esterification. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process might include continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Bromine Replacement)

The bromine atom at the 5-position of the pyridine ring is susceptible to nucleophilic substitution under specific conditions. This reactivity is enhanced by the electron-withdrawing effects of the nitro group at the 3-position, which activates the ring toward nucleophilic attack .

Reaction ConditionsNucleophileProduct
S<sub>N</sub>Ar in DMF, 80–100°CAmines (e.g., NH<sub>3</sub>)5-Amino-3-nitro-2-oxopyridin-1(2H)-yl benzoate
Cu-catalyzed couplingThiols (e.g., RSH)5-Thioether derivatives

Studies on analogous bromopyridines demonstrate that substitutions occur preferentially at the bromine site due to steric and electronic factors . For example, 3-bromo-5-nitropyridine undergoes S<sub>N</sub>Ar with amines to yield amino-substituted pyridines .

Reduction of the Nitro Group

The nitro group at the 3-position can be selectively reduced to an amine, a critical step for synthesizing pharmacologically active intermediates.

Reducing SystemConditionsProduct
Fe/HClReflux, 6–8 h3-Amino-5-bromo-2-oxopyridin-1(2H)-yl benzoate
H<sub>2</sub>, Pd/C (10%)EtOH, RT, 12 h3-Amino derivative

Reduction preserves the ester and pyridinone moieties, as evidenced by NMR studies on related compounds. The resulting amine serves as a versatile handle for further functionalization, such as acylation or diazotization.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, enhancing solubility for biological assays.

ConditionsReagentProduct
Acidic (HCl, H<sub>2</sub>O)6 M HCl, reflux4-(5-Bromo-3-nitro-2-oxopyridin-1(2H)-yl)benzoic acid
Basic (NaOH, EtOH/H<sub>2</sub>O)1 M NaOH, 60°CSodium salt of benzoic acid

Kinetic studies suggest basic hydrolysis proceeds via nucleophilic attack by hydroxide ions, while acidic hydrolysis follows a protonation-mediated pathway.

Cross-Coupling Reactions (Palladium-Catalyzed)

The bromine atom participates in cross-coupling reactions, enabling the introduction of aryl or alkynyl groups.

Reaction TypeReagents/ConditionsProduct
Suzuki couplingArylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>5-Aryl-3-nitro-pyridinone benzoate
Sonogashira couplingTerminal alkyne, CuI5-Alkynyl derivatives

For example, Suzuki coupling of 3-bromo-5-nitropyridine with phenylboronic acid yields 3-nitro-5-phenylpyridine . Similar reactivity is expected for the target compound, though steric hindrance from the benzoate group may necessitate optimized conditions.

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring can undergo electrophilic substitution, though this is less common due to the deactivating nitro group. Nitration or sulfonation typically requires harsh conditions.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)benzoate exerts its effects involves interactions with specific molecular targets. The nitro group and bromine atom may play crucial roles in binding to enzymes or receptors, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)benzoate, we compare it with structurally analogous compounds, focusing on substituent effects, synthetic pathways, and spectral data.

Structural Analogues from Recent Literature

Compound C2: Methyl 4-(4-(2-(4-bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate

  • Key Differences: The pyridinone core in the target compound is replaced with a quinoline ring in C2, introducing extended aromaticity. A piperazine linker in C2 adds conformational flexibility, absent in the rigid pyridinone-benzoate system of the target compound. Bromine is positioned on a phenyl ring in C2 vs. the pyridinone ring in the target compound.

Compound C3: Methyl 4-(4-(2-(4-chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate

  • Key Differences :
    • Chlorine replaces bromine in C3, reducing steric bulk and polarizability compared to the brominated target compound.
    • Both C3 and the target compound feature nitro groups, but in C3, the nitro group is absent, altering electronic properties .

Physicochemical and Spectral Comparison

Property Target Compound C2 C3
Molecular Weight (g/mol) ~353.12 (calculated) 530.10 (HRMS) 485.91 (HRMS)
Halogen Substituent Bromine (pyridinone ring) Bromine (phenyl ring) Chlorine (phenyl ring)
Nitro Group Present (position 3) Absent Absent
Synthetic Yield Not reported in literature 25.1% (EtOAc crystallization) Similar to C2 (exact yield not given)
1H NMR Features Anticipated aromatic peaks (e.g., δ 8.0–8.3 ppm for nitro and bromo environments) δ 8.30 (d, J = 8.2 Hz), 7.82 (dt) Similar to C2 but with shifted δ values due to Cl

Biological Activity

Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and potential anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H9BrN2O5C_{13}H_{9}BrN_{2}O_{5}, with a molecular weight of approximately 353.14 g/mol . The compound features a methyl ester group attached to a benzoic acid moiety, which is further substituted with a 5-bromo-3-nitro-2-oxopyridin-1(2H)-yl group. The presence of bromine and nitro substituents significantly influences its reactivity and interactions with biological targets.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial activity against various Gram-positive and Gram-negative bacteria. A comparative analysis with other compounds has shown that derivatives containing similar functional groups can significantly inhibit bacterial growth. For instance:

CompoundBacterial StrainMIC (mg/mL)Reference
Compound 8En. Cloacae0.004
Compound 12E. coli0.011
Methyl derivativeS. aureus0.015

These findings suggest that the compound's structural components may enhance its binding affinity to bacterial targets, leading to effective inhibition of bacterial growth.

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against several fungal strains. The minimum inhibitory concentration (MIC) values for various tested compounds indicate strong antifungal potential:

CompoundFungal StrainMIC (mg/mL)Reference
Compound 15T. viride0.004
Compound 10A. fumigatus0.008

These results highlight the compound's versatility in combating both bacterial and fungal infections, suggesting its potential use in developing new antimicrobial agents.

Anticancer Potential

Preliminary studies have also explored the anticancer potential of this compound derivatives. Compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation in vitro:

CompoundCancer Cell LineIC50 (µM)Reference
Compound 13Bcl-2 Jurkat cells<10
Compound 24bColon carcinoma HCT-15 cells>20

These studies suggest that the unique combination of bromine and nitro groups may contribute to the modulation of pathways involved in cancer cell growth and survival.

Mechanistic Insights

The mechanism of action for this compound appears to involve interactions with various biological macromolecules, including enzymes and receptors. Docking studies have indicated that compounds with similar functional groups can effectively bind to target sites, potentially leading to modulation of their activities . Further research is necessary to elucidate the specific pathways involved in these interactions.

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